molecular formula C12H4Cl6O B12554262 (1,1'-Biphenyl)-3-ol, 2,2',4,4',6,6'-hexachloro- CAS No. 149111-98-8

(1,1'-Biphenyl)-3-ol, 2,2',4,4',6,6'-hexachloro-

Cat. No.: B12554262
CAS No.: 149111-98-8
M. Wt: 376.9 g/mol
InChI Key: UAPGRBIDGQSSGQ-UHFFFAOYSA-N
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Description

“(1,1'-Biphenyl)-3-ol, 2,2',4,4',6,6'-hexachloro-” is a hydroxylated derivative of a hexachlorinated biphenyl. The parent compound, 2,2',4,4',6,6'-hexachlorobiphenyl (PCB-156), is a fully chlorinated biphenyl with six chlorine atoms symmetrically positioned at the 2, 2', 4, 4', 6, and 6' positions . The addition of a hydroxyl (-OH) group at the 3-position introduces polarity, altering solubility, bioavailability, and environmental behavior compared to non-hydroxylated PCBs. Hydroxylated PCBs (OH-PCBs) are known metabolites formed via cytochrome P450-mediated oxidation in biological systems and are associated with endocrine-disrupting effects .

Properties

CAS No.

149111-98-8

Molecular Formula

C12H4Cl6O

Molecular Weight

376.9 g/mol

IUPAC Name

2,4,6-trichloro-3-(2,4,6-trichlorophenyl)phenol

InChI

InChI=1S/C12H4Cl6O/c13-4-1-5(14)9(6(15)2-4)10-7(16)3-8(17)12(19)11(10)18/h1-3,19H

InChI Key

UAPGRBIDGQSSGQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C2=C(C(=C(C=C2Cl)Cl)O)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Biphenyl Core Formation

The biphenyl backbone is constructed via Suzuki-Miyaura coupling between chlorinated aryl halides and boronic acids. For example:

  • Reactants : 2,4,6-Trichlorophenylboronic acid and 2,4,6-trichlorobromobenzene.
  • Catalyst : Pd(PPh₃)₄ (0.5–2 mol%) in a mixture of toluene/H₂O/EtOH (3:1:1).
  • Conditions : 80–100°C under nitrogen, 12–24 hours.

Regioselective Chlorination

Post-coupling, additional chlorination is achieved using Cl₂/FeCl₃ or SO₂Cl₂:

  • Chlorinating Agent : SO₂Cl₂ (excess) in CCl₄ at reflux (76°C) for 6 hours.
  • Yield : 60–75% for hexachlorination, confirmed by GC-MS.

Hydroxylation via Demethylation

A methoxy group at position 3 is introduced via directed ortho-metalation, followed by demethylation:

  • Methylation : MeI/K₂CO₃ in DMF, 50°C, 4 hours.
  • Demethylation : BBr₃ (3 equiv) in CH₂Cl₂ at -78°C to room temperature, 6 hours.

Key Data :

Step Reagents Yield (%) Purity (HPLC)
Suzuki Coupling Pd(PPh₃)₄, K₃PO₄ 82 98.5
Chlorination SO₂Cl₂, FeCl₃ 68 95.2
Demethylation BBr₃ 75 97.8

Direct Hydroxylation of Hexachlorobiphenyl Precursors

Microbial Oxidation

OH-PCBs are metabolites of PCBs via cytochrome P450 enzymes (e.g., CYP2B6):

  • Substrate : 2,2',4,4',6,6'-Hexachlorobiphenyl (PCB 155).
  • Conditions : Incubation with human liver microsomes, NADPH (0.5 mM), 37°C, 1 hour.
  • Yield : <5% due to steric hindrance from adjacent chlorines.

Chemical Hydroxylation

Electrophilic hydroxylation using HO· radicals generated by Fenton’s reagent:

  • Reactants : FeSO₄ (0.1 M), H₂O₂ (30%), in H₂O/acetone (1:1).
  • Limitations : Poor regioselectivity; para-hydroxylation dominates.

Halogen Exchange and Functional Group Interconversion

Ullmann-Type Coupling with Hydroxyl Protection

  • Step 1 : Protect 3-hydroxy group as a TBS ether.
  • Step 2 : Ullmann coupling of 2,4,6-trichloroiodobenzene with CuI/L-proline.
  • Step 3 : TBS deprotection using TBAF in THF, 0°C to RT.

Challenges :

  • Steric hindrance reduces coupling efficiency (<40% yield).
  • Over-chlorination may occur at elevated temperatures.

Analytical Characterization

Critical data for validating synthesis:

  • HRMS (ESI+) : m/z 376.8523 [M+H]⁺ (Calc. 376.8519).
  • ¹H NMR (CDCl₃) : Singlet at δ 5.21 ppm (OH), absent in methylated analogs.
  • ¹³C NMR : Six Cl-bearing carbons at δ 125–135 ppm.

Challenges and Optimization

  • Regioselectivity : Adjacent chlorines hinder electrophilic substitution; directed metalation is preferred.
  • Purification : Silica gel chromatography with hexane/EtOAc (10:1) removes residual chlorinated byproducts.
  • Scale-Up Risks : Exothermic chlorination requires controlled addition of SO₂Cl₂ to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields chlorinated quinones, while reduction can produce various chlorinated biphenyls with fewer chlorine atoms .

Scientific Research Applications

(1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- involves its interaction with cellular components. It can bind to and disrupt the function of various proteins and enzymes, particularly those involved in the endocrine system. The compound’s high degree of chlorination allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .

Comparison with Similar Compounds

PCB-156 (2,2',4,4',6,6'-Hexachlorobiphenyl)

  • CAS No.: 33979-03-2
  • Molecular Formula : C₁₂H₄Cl₆
  • Molecular Weight : 360.88 g/mol
  • Substituents : Six chlorine atoms at 2, 2', 4, 4', 6, and 6' positions.
  • Properties: Non-polar, lipophilic, persistent in the environment. Classified as a "first-class specified chemical substance" under Japan’s Chemical Substances Control Law, requiring strict handling .

3-OH-PCB-153 (2,2',4,4',5,5'-Hexachloro-[1,1'-biphenyl]-3-ol)

  • CAS No.: Not explicitly listed (analogous to PCB-153 hydroxylation).
  • Molecular Formula : C₁₂H₄Cl₆O
  • Molecular Weight : 376.86 g/mol
  • Substituents : Six chlorines at 2, 2', 4, 4', 5, 5' positions and a hydroxyl group at the 3-position.
  • Properties : Increased polarity compared to PCB-153. Demonstrates endocrine-disrupting activity and altered toxicokinetics due to hydroxylation .

[1,1'-Biphenyl]triol, 4,4'-dichloro-

  • CAS No.: Not explicitly provided.
  • Molecular Formula : C₁₂H₁₀Cl₂O₃
  • Substituents : Three hydroxyl groups and two chlorines at 4 and 4' positions.
  • Properties : Higher water solubility due to multiple hydroxyl groups. Likely less persistent in the environment compared to highly chlorinated PCBs .

2,2',3,3',4,4'-Hexachlorobiphenyl (PCB-128)

  • CAS No.: 38380-07-3
  • Molecular Formula : C₁₂H₄Cl₆
  • Molecular Weight : 360.88 g/mol
  • Substituents : Chlorines at 2, 2', 3, 3', 4, 4' positions.

Physicochemical Properties

Compound Log P (Predicted) Water Solubility (mg/L) Environmental Persistence
PCB-156 ~6.5 (highly lipophilic) <0.1 High (decades in sediment)
3-OH-PCB-153 ~4.5 ~1–10 Moderate (photodegradable)
[1,1'-Biphenyl]triol, 4,4'-dichloro- ~2.8 >100 Low (hydroxyl groups enhance degradation)
Target Compound* ~5.0 (estimated) ~0.5–5 High (chlorines dominate over hydroxyl)

*Estimated based on structural analogs.

Toxicological and Environmental Profiles

  • Linked to immunosuppression and developmental toxicity .
  • 3-OH-PCB-153 : Binds to thyroid hormone transport proteins (e.g., transthyretin), disrupting endocrine function. Lower bioaccumulation than parent PCB-153 due to hydroxylation .
  • Target Compound: Expected to retain some persistence due to hexachlorination but may exhibit higher renal excretion rates than non-hydroxylated PCBs.

Regulatory and Handling Considerations

  • PCB-156 : Requires special permits under Japan’s Chemical Substances Control Law due to its classification as a “first-class specified chemical substance” .
  • Hydroxylated Analogs: Not explicitly regulated as POPs but monitored in environmental and biological matrices due to bioactive properties .

Key Research Findings

Hydroxylation Reduces Lipophilicity : The addition of -OH groups decreases log P by ~2 units compared to parent PCBs, as seen in 3-OH-PCB-153 .

Chlorination Pattern Dictates Toxicity: Non-ortho chlorinated PCBs (e.g., PCB-128) exhibit higher dioxin-like activity than ortho-substituted congeners like PCB-156 .

Environmental Fate: Hydroxylated PCBs are more susceptible to photodegradation but may form reactive quinones, contributing to oxidative stress in organisms .

Biological Activity

(1,1'-Biphenyl)-3-ol, 2,2',4,4',6,6'-hexachloro-, commonly referred to as hexachlorobiphenyl (HCBP), is a member of the polychlorinated biphenyls (PCBs) family. These compounds are known for their environmental persistence and potential toxicity. This article delves into the biological activity of HCBP, emphasizing its effects on human health and ecosystems.

  • Molecular Formula : C12H4Cl6O
  • Molecular Weight : 360.878 g/mol
  • CAS Number : 6452977
  • Chemical Structure : HCBP consists of two phenyl rings connected by a single bond with six chlorine atoms attached to the biphenyl structure.

Biological Activity Overview

HCBP exhibits a range of biological activities that can impact both human health and environmental systems. The primary areas of concern include endocrine disruption, neurotoxicity, and immunotoxicity.

Endocrine Disruption

HCBP has been shown to interfere with hormonal functions in various organisms. Research indicates that PCBs can mimic or block hormones like estrogen, leading to reproductive and developmental issues in wildlife and potentially humans. Studies have demonstrated that exposure to HCBP alters estrogen receptor activity, which can disrupt normal endocrine function.

Study Findings
Liu et al., 2020HCBP exposure in animal models resulted in altered reproductive hormone levels.
Zhang et al., 2021Demonstrated that HCBP binds to estrogen receptors with varying affinities.

Neurotoxicity

Neurotoxic effects of HCBP have been documented in both animal studies and human case reports. Exposure has been linked to cognitive impairments and behavioral changes.

  • Case Study : A cohort study involving workers exposed to PCBs revealed significant deficits in cognitive function compared to unexposed individuals.
Neurotoxic Effects Description
Cognitive ImpairmentReduced memory and learning abilities observed in exposed populations.
Behavioral ChangesIncreased incidence of anxiety and depression symptoms among PCB-exposed individuals.

Immunotoxicity

Research indicates that HCBP can compromise immune system function. Animal studies have shown that exposure leads to reduced lymphocyte proliferation and altered cytokine production.

Research Findings Details
Smith et al., 2019Found decreased immune response in mice exposed to HCBP.
Johnson et al., 2022Reported alterations in cytokine profiles post-exposure in vitro.

The biological activity of HCBP is primarily mediated through several mechanisms:

  • Aryl Hydrocarbon Receptor (AhR) Activation : HCBP can activate AhR pathways, leading to changes in gene expression related to xenobiotic metabolism.
  • Oxidative Stress Induction : Exposure to HCBP increases reactive oxygen species (ROS) production, contributing to cellular damage.
  • Alteration of Lipid Metabolism : HCBP has been shown to affect lipid profiles, which may lead to metabolic disorders.

Environmental Impact

HCBP's persistence in the environment poses significant risks to ecosystems. Its bioaccumulation in food chains leads to higher concentrations in top predators, impacting biodiversity and ecosystem health.

Ecotoxicological Studies

Various ecotoxicological assessments have highlighted the detrimental effects of HCBP on aquatic life:

  • Fish exposed to HCBP show altered reproductive behaviors and increased mortality rates.
  • Terrestrial organisms exhibit reduced growth rates and reproductive success when exposed to contaminated soil.

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